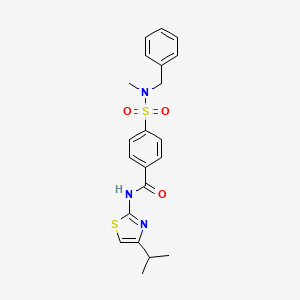

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide

Description

4-(N-Benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a sulfamoyl group (N-benzyl-N-methyl substitution) and a 4-isopropyl-substituted thiazole ring.

Properties

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-15(2)19-14-28-21(22-19)23-20(25)17-9-11-18(12-10-17)29(26,27)24(3)13-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKQUSGCHPKKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with a secondary amine (N-benzyl-N-methylamine) in the presence of a base such as triethylamine.

Amide Bond Formation: The final step involves coupling the thiazole derivative with the sulfonamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a secondary amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated derivatives of the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the thiazole ring is a common motif in bioactive molecules.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Sulfamoyl-Benzamide-Thiazole Derivatives

The target compound shares a core benzamide-thiazole framework with several analogs, differing primarily in sulfamoyl and thiazole substituents:

Structural Insights :

- Sulfamoyl Group : The N-benzyl-N-methyl substitution in the target compound increases steric bulk and lipophilicity compared to smaller groups (e.g., dimethyl or diethyl). This may enhance binding to hydrophobic pockets in proteins but could reduce aqueous solubility .

- Thiazole Substitution : The 4-isopropyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing (e.g., nitrophenyl) or aromatic (e.g., bromophenyl) substituents in analogs. These differences likely influence target affinity and metabolic stability .

Triazole and Imidazole Analogs

- Triazole Derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones): Exhibit tautomerism between thione and thiol forms, affecting hydrogen-bonding capacity .

Imidazole Derivatives (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide) :

Spectral Trends :

- IR Spectroscopy : Sulfamoyl C=S stretching (~1240–1258 cm⁻¹) and NH vibrations (~3150–3414 cm⁻¹) confirm tautomeric forms and functional group integrity .

- NMR : Thiazole and benzamide protons resonate in characteristic regions (e.g., thiazole C-H at δ 7.5–8.5 ppm) .

Pharmacological Implications

- NF-κB Activation: Aminothiazole analogs like compound 50 enhance NF-κB signaling, suggesting the target compound’s thiazole-isopropyl group could modulate similar pathways with improved specificity .

Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzamide core, a thiazole moiety, and a sulfamoyl group. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor of various enzymes involved in disease processes, such as:

- Acetylcholinesterase (AChE) : Inhibition can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Similar to AChE, inhibition may also contribute to cognitive enhancement.

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AChE and BuChE. The following table summarizes the IC50 values obtained from various studies:

These results indicate that the compound could serve as a potential therapeutic agent for neurodegenerative diseases characterized by cholinergic deficits.

Case Studies

- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by maze tests and memory assessments. The compound's ability to inhibit cholinesterases was linked to these improvements.

- Antimicrobial Activity : Preliminary investigations have suggested that the compound may possess antimicrobial properties. In vitro tests against various bacterial strains revealed zones of inhibition comparable to established antibiotics, indicating potential for further exploration in infectious disease treatment.

Safety and Toxicity

While initial findings are promising, safety assessments are crucial for any therapeutic application. Toxicological studies are ongoing to evaluate the compound’s safety profile, including acute toxicity tests and long-term exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.